molecular formula C15H8O B144189 4H-Cyclopenta[def]phenanthren-4-one CAS No. 5737-13-3

4H-Cyclopenta[def]phenanthren-4-one

Cat. No.: B144189
CAS No.: 5737-13-3
M. Wt: 204.22 g/mol
InChI Key: IFCBMPOMNSORDG-UHFFFAOYSA-N
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Description

4H-Cyclopenta[def]phenanthren-4-one (CAS 5737-13-3) is a polycyclic aromatic ketone that serves as a valuable building block in the development of advanced photoactive materials . Its rigid, planar structure and electron-withdrawing carbonyl group make it an excellent candidate for organic electronics. Researchers utilize this compound as a core structure in the synthesis of novel, efficient blue-light-emitting materials for Organic Light-Emitting Diodes (OLEDs) . Its incorporation into conjugated systems, such as polymers and small molecules, helps achieve high color purity and stable blue emission, which is critical for full-color display technologies . The compound's electronic structure and optical properties have been the subject of detailed theoretical studies to rationalize its performance and guide the design of new materials . It can be synthesized through the oxidation of the corresponding hydrocarbon, 4H-Cyclopenta[def]phenanthrene , and its crystal structure is characterized by aromatic π–π stacking interactions . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaen-15-one
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InChI

InChI=1S/C15H8O/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(15)14(10)13(9)11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCBMPOMNSORDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C4=CC=CC(=C43)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205967
Record name 4H-Cyclopenta(def)phenanthren-4-one
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Molecular Weight

204.22 g/mol
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CAS No.

5737-13-3
Record name 4H-Cyclopenta[def]phenanthren-4-one
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Record name 4H-Cyclopenta(def)phenanthren-4-one
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Record name 4H-Cyclopenta(def)phenanthren-4-one
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Record name 4H-CYCLOPENTA(DEF)PHENANTHREN-4-ONE
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Sophisticated Synthetic Methodologies for 4h Cyclopenta Def Phenanthren 4 One and Structural Analogues

Multi-Step Organic Synthesis Pathways

The construction of the 4H-cyclopenta[def]phenanthren-4-one core typically involves the sequential formation of the fused ring system. These syntheses often begin with precursors that already contain a portion of the phenanthrene (B1679779) skeleton or a related fluorene (B118485) structure.

Precursor Design and Derivatization Strategies

The choice of starting material is crucial in the synthesis of this compound. One common approach utilizes precursors derived from phenanthrene itself, while another builds the phenanthrene system from smaller, more readily available molecules.

For instance, a convenient synthesis of the parent hydrocarbon, 4H-cyclopenta[def]phenanthrene, has been developed from acenaphthene. tandfonline.comtandfonline.com This method is suitable for relatively large-scale preparations, making the hydrocarbon a readily available starting material for subsequent oxidation to the target ketone. tandfonline.comtandfonline.com

Another strategy begins with the fluorene skeleton. amanote.comoup.com In this approach, 4-fluoreneacetic acid is prepared and its corresponding acid chloride is cyclized to form an intermediate that can be converted to the target molecule. oup.com This pathway highlights the versatility of using different aromatic frameworks as precursors.

Furthermore, benzannulated enediynyl propargylic alcohols have been employed as precursors for diindeno-fused 4H-cyclopenta[def]phenanthrenes, which can then be hydrolyzed to the corresponding ketones. acs.org This method demonstrates the use of more complex starting materials to generate structural analogues.

Acid- and Base-Catalyzed Cyclization Processes

Cyclization reactions are pivotal in forming the five-membered ring of the this compound system. Both acid and base-catalyzed methods have been successfully employed.

An example of an acid-catalyzed cyclization involves the treatment of 4-fluoreneacetic acid chloride with aluminum chloride (AlCl₃). oup.com This Lewis acid promotes an intramolecular Friedel-Crafts acylation to form the cyclic ketone framework. oup.com

Base-catalyzed cyclization has also been utilized. For example, the oxidation of 8,9-dihydro-4H-cyclopenta[def]phenanthrene with Triton B-oxygen can yield the 4-ketone. oup.com

Application of Friedel-Crafts Acylation in Phenanthrenone (B8515091) Construction

Friedel-Crafts acylation is a fundamental reaction in aromatic chemistry and plays a significant role in the synthesis of phenanthrene-based ketones. numberanalytics.com The reaction involves the acylation of the phenanthrene ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride. numberanalytics.com

The position of acylation on the phenanthrene ring is highly dependent on the reaction conditions, including the solvent and the nature of the acylating agent. researchgate.netrsc.org For instance, the Friedel-Crafts acetylation of phenanthrene can yield a mixture of 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes. rsc.org The 9-isomer is often the kinetically controlled product, while the 2- and 3-isomers are thermodynamically favored. huji.ac.il This regioselectivity is a critical consideration when designing a synthesis that targets a specific isomer as a precursor.

The reversibility of the Friedel-Crafts acylation, known as the Agranat-Gore rearrangement, allows for the isomerization of acetylphenanthrenes under certain conditions, which can be exploited to obtain the desired isomer. researchgate.nethuji.ac.il

Strategic Oxidation Reactions in Target Molecule Synthesis

Oxidation is often the final key step in the synthesis of this compound from its corresponding hydrocarbon precursor, 4H-cyclopenta[def]phenanthrene. nih.gov Various oxidizing agents can be employed to achieve this transformation.

One documented method involves the oxidation of 8,9-dihydro-4H-cyclopenta[def]phenanthrene with Triton B-oxygen to produce the 4-ketone. oup.com Another approach is the oxidation of the parent hydrocarbon with chromium(VI) oxide in acetic acid, a common method for converting benzylic methylenes to ketones. numberanalytics.com Additionally, air oxidation of an alkaline solution of certain precursors can also furnish the desired this compound. acs.org

The choice of oxidant and reaction conditions is crucial to ensure selective oxidation at the C4 position without over-oxidation or degradation of the aromatic system.

Development of Economical and Scalable Synthesis Routes

For practical applications, the development of economical and scalable synthetic routes is paramount. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing readily available and inexpensive starting materials.

Gram-Scale Preparative Techniques

Several reported syntheses of this compound and its precursors have been demonstrated on a gram scale, indicating their potential for larger-scale production.

A notable example is the synthesis of 4H-cyclopenta[def]phenanthrene from acenaphthene, which is described as being suitable for relatively large-scale preparation. tandfonline.comtandfonline.com This route provides a good starting point for producing significant quantities of the target ketone.

Another instance is the Friedel-Crafts diacylation of 9,10-dimethoxyphenanthrene (B3237640) to produce its 3,6-diacetyl derivative in good yield and large amounts, showcasing the scalability of this key reaction type. acs.org A synthesis of 8,9-diphenyl-4H-cyclopenta[def]phenanthren-4-one was reported with a yield of 66% on a 24 mg scale. rsc.org

The table below summarizes some of the reported yields for key synthetic steps towards this compound and its analogues.

Starting Material Product Reagents and Conditions Yield (%) Reference
4-Fluoreneacetic acid chloride4H-Cyclopenta[def]phenanthren-8-olAlCl₃Not specified oup.com
8,9-Dihydro-4H-cyclopenta[def]phenanthreneThis compoundTriton B-oxygenNot specified oup.com
9,10-Dimethoxyphenanthrene3,6-Diacetyl-9,10-dimethoxyphenanthreneFriedel-Crafts acylationGood acs.org
Diindeno-fused 4H-cyclopenta[def]phenanthrene dimethyl ketalDiindeno-fused this compound5% HCl, CH₂Cl₂, acetoneNot specified acs.org
8,9-Dibromo-4H-cyclopenta[def]phenanthren-4-one8,9-Diphenyl-4H-cyclopenta[def]phenanthren-4-onePhenylboronic acid, PdCl₂(PPh₃)₂, K₂CO₃66 rsc.org

Optimization for Enhanced Reaction Efficiency and Selectivity

The optimization of synthetic routes to this compound and its analogues focuses on maximizing yields, minimizing reaction times, and controlling the regioselectivity of substitution. In electrophilic substitution reactions, such as Friedel-Crafts acylation on the parent phenanthrene core, the choice of solvent has been identified as a critical parameter for controlling isomer distribution. For instance, the acetylation of phenanthrene can yield a mixture of five different isomers, and the ratio of these products changes dramatically with the reaction medium. Using ethylene (B1197577) dichloride as a solvent favors the formation of the 9-acetylphenanthrene, whereas reactions in nitrobenzene (B124822) or nitromethane (B149229) predominantly yield the 3-isomer. This demonstrates that selectivity can be tuned by altering the polarity and coordinating ability of the solvent.

Tailored Synthesis of Complex Derivatives

The foundational this compound structure serves as a versatile template for the synthesis of more complex and functionally diverse derivatives. Methodologies have been developed to fuse additional rings and to introduce a variety of substituents at specific positions on the aromatic framework.

A notable advancement in the synthesis of complex analogues is the construction of diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones. One effective method proceeds via benzannulated enediynyl propargylic alcohols. amanote.comrsc.org This sophisticated approach involves a cascade sequence of reactions initiated by treating a propargylic diol with thionyl chloride in the presence of pyridine. amanote.comrsc.org This treatment promotes a series of events, including SNi' reactions and formal Diels-Alder cyclizations, to form a dichloride intermediate. rsc.org

This intermediate can be conveniently reduced without purification using tributyltin hydride to furnish the core diindeno-fused 4H-cyclopenta[def]phenanthrene framework. nih.gov The final ketone functionality is then unmasked through hydrolysis of a ketal protecting group, typically using an acid catalyst like HCl, to yield the target diindeno-fused ketone. amanote.comnih.gov This multi-step, single-operation cascade provides an efficient pathway to these elaborate 41-carbon framework molecules. amanote.comrsc.org

Table 1: Key Steps in the Synthesis of Diindeno-Fused 4H-Cyclopenta[def]phenanthren-4-ones

StepReagents and ConditionsPurpose
1. Cascade Reaction Thionyl chloride, anhydrous pyridine, THF, 0 °C to room temp.Formation of dichloride intermediate from propargylic diol. rsc.org
2. Reduction Tributyltin hydrideReduction of the crude dichloride to the fused aromatic system. nih.gov
3. Hydrolysis 5% HCl solution, CH2Cl2, acetoneConversion of the dimethyl ketal to the final ketone. nih.gov

The introduction of electron-donating methyl and methoxy (B1213986) groups onto the this compound core can significantly alter its electronic and physical properties. The synthesis of methoxy-substituted derivatives has been achieved through electrophilic substitution reactions. Friedel-Crafts acetylations on methoxy-4H-cyclopenta[def]phenanthrenes have been reported, demonstrating that the aromatic rings can be functionalized even with the deactivating effect of the ketone group present.

While specific literature detailing the direct methylation of this compound is not extensively covered in the provided search results, the synthesis of such compounds can be inferred from general principles of electrophilic aromatic substitution. Friedel-Crafts alkylation is a standard method for introducing methyl groups to polycyclic aromatic systems. The reactivity and selectivity of such reactions on the 4H-cyclopenta[def]phenanthrene skeleton would likely be influenced by the directing effects of the existing rings and the carbonyl group.

Halogenated and nitrated derivatives of this compound are valuable as synthetic intermediates and for studying the effects of electron-withdrawing groups. These functional groups are typically introduced via electrophilic substitution reactions.

The nitration of 4H-cyclopenta[def]phenanthrene, the parent hydrocarbon, has been studied and shows that substitution occurs at predictable positions. For instance, nitration can lead to the formation of nitro derivatives, and under controlled conditions, it is possible to synthesize compounds such as 2,6,8-trinitro-4H-cyclopenta[def]phenanthren-4-one.

Similarly, halogenation, such as bromination, has been performed on derivatives like 4H-cyclopenta[def]phenanthrenamines. The regioselectivity of these reactions is governed by the electronic nature of the starting material. The introduction of halogens provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of even more complex architectures.

Table 2: Examples of Halogenated and Nitrated Derivative Synthesis

ReactionReagentsProduct Type
Nitration Nitrating agents (e.g., HNO3/H2SO4)Nitro-substituted derivatives
Bromination Brominating agents (e.g., Br2)Bromo-substituted derivatives

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4h Cyclopenta Def Phenanthren 4 One

Oxidative Transformations

The oxidation of 4H-Cyclopenta[def]phenanthren-4-one can potentially lead to a variety of oxygenated species, including quinones and products of oxidative cleavage. The course of the reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Formation of Quinones and Higher Oxygenated Species

While specific studies on the direct oxidation of this compound to quinones are not extensively documented in the reviewed literature, the oxidation of the parent hydrocarbon, 4H-cyclopenta[def]phenanthrene, with reagents such as CrO3 has been shown to yield the ketone. Further oxidation of the ketone could potentially lead to the formation of phenanthrene-4,5-dione or other quinone-like structures through oxidative processes targeting the aromatic rings.

One plausible, though not experimentally verified for this specific molecule, oxidative pathway is the Baeyer-Villiger oxidation. This reaction typically employs peroxy acids or peroxides to convert ketones into esters, or in the case of cyclic ketones, lactones wikipedia.orglibretexts.orgnrochemistry.comthieme-connect.dersc.org. The application of a Baeyer-Villiger oxidation to this compound could theoretically result in the formation of a lactone, which would represent a higher oxygenated species derived from the initial ketone.

Mechanistic Studies of Oxidative Pathways

The mechanism of further oxidation of this compound is likely to proceed through pathways common for the oxidation of PAHs and their derivatives. In the case of a potential Baeyer-Villiger oxidation, the mechanism would involve the initial protonation of the carbonyl oxygen by the peroxy acid, followed by nucleophilic attack of the peroxy acid on the carbonyl carbon to form a Criegee intermediate wikipedia.orgrsc.org. The subsequent concerted migration of one of the adjacent carbon atoms to the peroxide oxygen and elimination of a carboxylic acid would yield the lactone product wikipedia.org. The migratory aptitude in Baeyer-Villiger oxidations is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl thieme-connect.de. For this compound, this would involve the migration of one of the aromatic carbons.

Reductive Conversions

The reduction of the ketone functionality in this compound is a key transformation for accessing the corresponding alcohol, 4H-cyclopenta[def]phenanthren-4-ol, and for further synthetic modifications.

Chemoselective Reduction of the Ketone Functionality to Alcohols

The chemoselective reduction of the carbonyl group in this compound can be achieved using various hydride-based reducing agents. Reagents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for the reduction of ketones to secondary alcohols. Given the polycyclic aromatic nature of the substrate, the choice of reducing agent and reaction conditions is crucial to avoid undesired side reactions, such as the reduction of the aromatic rings. Sodium borohydride is generally a milder and more chemoselective reagent for the reduction of ketones in the presence of other reducible functional groups compared to the more reactive lithium aluminum hydride.

Stereochemical Outcomes and Control in Reduction Reactions

The reduction of the prochiral ketone this compound results in the formation of a chiral center at the C4 position, leading to the corresponding alcohol as a racemic mixture of two enantiomers. The stereochemical course of hydride reductions of cyclic ketones is often governed by two main factors: "Steric Approach Control" and "Product Development Control" mdma.ch.

Steric Approach Control predicts that the hydride will attack the carbonyl group from the less sterically hindered face of the molecule.

Product Development Control suggests that the reaction will proceed through a transition state that leads to the more thermodynamically stable alcohol product.

Electrophilic Aromatic Substitution Reactions

The aromatic rings of this compound are susceptible to electrophilic attack, allowing for the introduction of various functional groups onto the polycyclic framework. The position of substitution is influenced by the directing effects of the carbonyl group and the inherent reactivity of the different positions on the phenanthrene (B1679779) nucleus. The carbonyl group generally acts as a deactivating group and a meta-director in electrophilic aromatic substitution reactions organicchemistrytutor.comlibretexts.orgchemistrytalk.orgquizlet.comyoutube.com.

Detailed studies on the nitration and Friedel-Crafts acetylation of the parent hydrocarbon, 4H-cyclopenta[def]phenanthrene, have shown that substitution occurs at the 1, 2, 3, and 8 positions . For this compound, the presence of the deactivating carbonyl group would be expected to influence the regioselectivity of these reactions.

The following tables summarize the outcomes of selected electrophilic aromatic substitution reactions on 4H-cyclopenta[def]phenanthrene derivatives, which provide insight into the expected reactivity of this compound.

Nitration of 4H-cyclopenta[def]phenanthrene Derivatives

SubstrateNitrating AgentMajor Products (Position of -NO2)
4H-cyclopenta[def]phenanthreneHNO3/H2SO41-nitro, 2-nitro, 3-nitro, 8-nitro
This compoundNot specified2,6,8-trinitro

Friedel-Crafts Acetylation of 4H-cyclopenta[def]phenanthrene Derivatives

SubstrateAcylating AgentLewis Acid CatalystMajor Products (Position of -COCH3)
4H-cyclopenta[def]phenanthreneAcetyl chlorideAlCl31-acetyl, 2-acetyl, 3-acetyl, 8-acetyl

Regioselectivity and Isomer Distribution

Electrophilic substitution on the parent hydrocarbon, 4H-cyclopenta[def]phenanthrene, provides a foundational understanding of the inherent reactivity of this ring system. For instance, Friedel-Crafts acetylation of 4H-cyclopenta[def]phenanthrene in nitrobenzene (B124822) yields a mixture of isomers, with the primary products being the 1-acetyl (46%), 3-acetyl (39%), and 2-acetyl (14%) derivatives, alongside a minor amount of the 8-acetyl isomer (1%). This distribution highlights the preferential reactivity of the peripheral positions.

In the case of the ketone, this compound, the deactivating effect of the carbonyl group significantly influences the regioselectivity. Sulfonation of this compound predominantly yields the 8-sulfonic acid as the main product, with the 1- and 2-isomers formed as minor products. researchgate.net This indicates a strong directing effect towards the bay-region of the molecule, a position that is electronically distinct from the sites of substitution in the parent hydrocarbon.

Influence of Existing Substituents on Reaction Site Preferences

The directing influence of substituents already present on the 4H-cyclopenta[def]phenanthrene skeleton has been systematically investigated and provides insight into the potential reactivity patterns for substituted derivatives of this compound. Studies on the nitration and Friedel-Crafts acetylation of nitro-, acetyl-, and bromo-substituted 4H-cyclopenta[def]phenanthrene reveal distinct regiochemical outcomes.

For isomers with substituents at the 1, 2, or 3 positions, further electrophilic attack occurs predominantly at the 5 and 7 positions. In contrast, when a substituent is located at the 8-position, the incoming electrophile is directed to the 2 and 6 positions. This demonstrates that the position of the initial substituent plays a crucial role in determining the site of subsequent functionalization. The formation of these disubstituted isomers appears to be governed by kinetic control, as the product distribution was found to be independent of the reaction temperature.

The following table summarizes the product distribution for the Friedel-Crafts acetylation of various bromo-substituted 4H-cyclopenta[def]phenanthrenes, illustrating the directing effects of the bromo substituent.

SubstrateProduct(s)Yield (%)
1-Bromo-4H-cyclopenta[def]phenanthrene1-Bromo-8-acetyl-4H-cyclopenta[def]phenanthrene18
1-Bromo-6-acetyl-4H-cyclopenta[def]phenanthrene82
2-Bromo-4H-cyclopenta[def]phenanthrene2-Bromo-5-acetyl-4H-cyclopenta[def]phenanthrene9
2-Bromo-7-acetyl-4H-cyclopenta[def]phenanthrene91
3-Bromo-4H-cyclopenta[def]phenanthrene3-Bromo-5-acetyl-4H-cyclopenta[def]phenanthrene11
3-Bromo-7-acetyl-4H-cyclopenta[def]phenanthrene89
8-Bromo-4H-cyclopenta[def]phenanthrene8-Bromo-2-acetyl-4H-cyclopenta[def]phenanthrene90
8-Bromo-6-acetyl-4H-cyclopenta[def]phenanthrene10

Mechanistic Insights into Friedel-Crafts Acetylation

The Friedel-Crafts acetylation is a classic electrophilic aromatic substitution reaction. sigmaaldrich.comyoutube.comyoutube.comorganic-chemistry.org The generally accepted mechanism involves the generation of a highly electrophilic acylium ion from an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.comyoutube.comyoutube.com This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can complicate Friedel-Crafts alkylations. sigmaaldrich.com

The key steps of the mechanism are:

Formation of a complex between the Lewis acid and the acylating agent.

Generation of the acylium ion.

Electrophilic attack of the acylium ion on the aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion).

Deprotonation of the arenium ion to restore aromaticity and yield the ketone product.

In the context of this compound, the carbonyl group acts as a deactivating group, withdrawing electron density from the aromatic rings and making them less susceptible to electrophilic attack. libretexts.org This deactivation means that harsher reaction conditions are typically required for Friedel-Crafts acylation compared to the parent hydrocarbon. The carbonyl group directs incoming electrophiles primarily to the meta positions relative to its point of attachment, although the complex structure of this compound results in a more complex substitution pattern, as seen in the sulfonation reaction.

Sulfonation Regiochemistry: Kinetic versus Thermodynamic Control

The sulfonation of this compound is a notable example of a reaction where the product distribution can be governed by either kinetic or thermodynamic control. It has been reported that the sulfonation of this ketone yields the 8-sulfonic acid as the main product, with the 1- and 2-isomers as minor products. researchgate.net

Further investigation has revealed that the formation of the 8-isomer is under kinetic control, meaning it is the faster-formed product. In contrast, the 2-sulfonic acid derivative is the thermodynamically controlled product, indicating it is the more stable isomer. researchgate.net This phenomenon arises from the reversibility of the sulfonation reaction. At lower temperatures or shorter reaction times, the product distribution reflects the relative rates of formation of the different isomers (kinetic control). At higher temperatures or longer reaction times, the reaction can reach equilibrium, and the most stable isomer will be the major product (thermodynamic control).

This behavior is analogous to the sulfonation of naphthalene (B1677914), where the alpha-sulfonic acid is the kinetic product and the beta-sulfonic acid is the thermodynamic product.

Skeletal Rearrangements and Ring Expansion Phenomena

Currently, there is a lack of specific information in the scientific literature regarding skeletal rearrangements and ring expansion phenomena of this compound itself. However, it is noteworthy that the synthesis of this ketone can be achieved through a ring contraction of a larger polycyclic aromatic system. Specifically, this compound can be synthesized from pyrene-4,5-dione (B1221838) via a benzilic acid-type rearrangement. universiteitleiden.nl While this demonstrates a rearrangement leading to the formation of the 4H-cyclopenta[def]phenanthrene skeleton, it does not describe rearrangements originating from it. The stability of the fused aromatic system likely makes such rearrangements energetically unfavorable under typical reaction conditions.

Characterization of Charge-Transfer Complex Formation

While there is no detailed characterization of charge-transfer (CT) complexes involving the parent this compound, the introduction of strong electron-withdrawing groups onto its skeleton can generate potent electron acceptors capable of forming such complexes. For instance, the 2,6,8-trinitro derivative of this compound has been shown to be a potent electron acceptor that forms charge-transfer complexes with various polycyclic aromatic hydrocarbons. The formation of these complexes is typically characterized by the appearance of a new, long-wavelength absorption band in the UV-visible spectrum, which is not present in the spectra of the individual donor or acceptor molecules. The stability and electronic properties of these complexes can be investigated using various spectroscopic techniques and computational methods. mdpi.com

Reactivity of Specific Annulated Ring Systems

The scientific literature currently lacks specific studies on the reactivity of ring systems annulated to the this compound core. The synthesis and reactivity of such extended, fused systems would be of interest for the development of novel functional materials with tailored electronic and photophysical properties. Further research in this area would be necessary to elucidate the influence of additional fused rings on the chemical behavior of the 4H-cyclopenta[def]phenanthrene framework.

Advanced Derivatives, Polymers, and Functional Materials Based on 4h Cyclopenta Def Phenanthren 4 One

Synthesis and Characterization of Novel Molecular Architectures

The strategic modification of the 4H-Cyclopenta[def]phenanthren-4-one core allows for the fine-tuning of its chemical and physical characteristics. Synthetic efforts have focused on introducing various functional groups and extending the conjugated system to create novel molecular architectures with specific properties.

Electron Acceptor Properties of Trinitro Derivatives

The introduction of electron-withdrawing nitro groups onto the this compound scaffold significantly enhances its electron acceptor capabilities. A key example is the synthesis of 2,6,8-Trinitro-4H-cyclopenta[def]phenanthren-4-one (TNC) through the nitration of the parent ketone. TNC has been shown to form charge-transfer complexes with various polycyclic aromatic hydrocarbons (PAHs). Comparative studies have revealed that TNC is a more effective complexing agent than the well-known electron acceptor 2,4,7-trinitro-9H-fluoren-9-one (TNF), indicating its potential for applications in separation science and as a component in charge-transfer materials.

Designed Analogues for Specific Spectroscopic Signatures

The inherent fluorescence of the 4H-Cyclopenta[def]phenanthrene framework makes it an attractive scaffold for creating materials with specific spectroscopic signatures, particularly for applications in organic light-emitting diodes (OLEDs). By strategically attaching different functional groups, the emission color and efficiency of the resulting molecules can be precisely controlled.

For instance, novel blue emitters have been synthesized by linking 4H-cyclopenta[def]phenanthrene units. Two such examples are 2-[10-(4,4-dioctyl-4H-cyclopenta[def]phenanthrene-2-yl)-9-anthryl]-4,4-dioctyl-4H-cyclopenta[def]phenanthrene (OCPA) and 4,4,4′,4′,4″,4″-hexaoctyl-2,6′:2′,6″-tercyclopenta[def]phenanthrene (TerCPP). researchgate.netspiedigitallibrary.org These compounds exhibit high thermal stability, with decomposition temperatures around 410°C for OCPA and 425°C for TerCPP. researchgate.netspiedigitallibrary.org In thin-film form, their UV-visible absorption spectra are in the range of 303–400 nm, with maximum photoluminescence (PL) emissions at approximately 434 nm and 401 nm, respectively. researchgate.net OLEDs fabricated using OCPA as the emitting layer produce a bright blue emission at 434 nm with a maximum luminescence efficiency of 1.2 cd/A. researchgate.netspiedigitallibrary.org

Further modifications, such as the synthesis of diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones, have also been explored. These complex structures, which contain a carbon framework represented on the surface of C₆₀, can be synthesized through a cascade of reactions involving propargylic diols. acs.org The introduction of bulky substituents, like the 1,1,3,3-tetramethylbutyl (t-Oct) group, enhances the solubility of these derivatives in common organic solvents, facilitating their processing for various applications. acs.org

CompoundMaximum Absorption (nm)Maximum Emission (nm)Application
OCPA~303-400~434Blue emitter in OLEDs
TerCPP~303-400~401Blue emitter in OLEDs

Phenanthrenoid and Oxy-Polycyclic Aromatic Hydrocarbon Analogues

The biological activity of polycyclic aromatic hydrocarbons and their derivatives is a significant area of research. Understanding the relationship between the structure of these compounds and their biological effects is crucial for assessing their environmental impact and potential therapeutic applications.

Comparative Studies of Chemical and Biological Activities

Comparative studies on the developmental toxicity of a wide array of PAHs, including this compound, have been conducted using the embryonic zebrafish model. nih.gov This research provides a comprehensive in vivo characterization of the morphological and neurobehavioral effects of these compounds. Such studies are essential for understanding the distinct bioactivities of different PAHs, which cannot be summarized by a single mechanism of action. nih.gov While many regulations and toxicity assessments for PAHs have historically focused on benzo[a]pyrene, it is clear that a broader range of these compounds, including their oxygenated derivatives like this compound, exhibit significant and varied biological effects. nih.gov

Structure-Activity Relationship (SAR) Investigations for Bioactive Scaffolds

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. For phenanthrene-related compounds, SAR investigations have provided insights into the features that govern their effects. For example, in the case of some alkoxy cyclopenta[a]phenanthren-17-ones, the 11-methoxy derivative was found to be the most active in initiating skin tumors in mice, although it was less potent than the powerful carcinogen 15,16-dihydro-11-methyl-cyclopenta[a]phenanthren-17-one. The carcinogenicity of these alkoxy compounds generally paralleled their mutagenicity in the Ames test with Salmonella typhimurium TA100.

Polymeric Systems Incorporating 4H-Cyclopenta[def]phenanthrene Moieties

The incorporation of the rigid and planar 4H-cyclopenta[def]phenanthrene (CPP) moiety into polymer backbones has led to the development of novel electroluminescent and conductive polymers. These materials leverage the desirable electronic and photophysical properties of the CPP unit.

For example, new electroluminescent copolymers have been synthesized by incorporating 2,1,3-benzothiadiazole (B189464) (BT) units into a poly(4,4-bis(2-ethylhexyl)-4H-cyclopenta[def]phenanthrene) (PCPP) backbone via the Suzuki coupling reaction. researchgate.netepa.gov The introduction of BT units leads to a red-shifted emission color and increases the electron affinities of the copolymers. These PCPPBTs exhibit absorption maxima between 330-431 nm in solution and 337-445 nm in thin films. Their photoluminescence spectra show two emission peaks, and polymer LEDs fabricated from these materials show emission maxima between 508-528 nm. researchgate.netepa.gov The performance of these devices can be enhanced by optimizing the amount of BT units, with one of the best-performing devices showing a luminous efficiency of 1.25 cd/A. epa.gov

Another approach involves the synthesis of a novel CPP derivative with a bis-methylsulfanyl-methylene unit. This derivative was then used to create a new electroluminescent polymer, PCPP-MSC, through a Suzuki coupling reaction. researchgate.net This modification was designed to induce a red-shifted color and increase the polymer's electron affinity. The resulting polymer has a HOMO energy level of -5.65 eV and a LUMO energy level of -2.92 eV. researchgate.net

Furthermore, blue light-emitting conjugated polymers based on cyclopenta[def]phenanthrene have been synthesized using the Yamamoto coupling reaction. researchgate.net These homopolymers have demonstrated stable blue emission with a photoluminescence peak at 408 nm in solution and 456 nm in thin film form. researchgate.net

PolymerMonomersKey Properties
PCPPBTs4,4-bis(2-ethylhexyl)-4H-cyclopenta[def]phenanthrene and 2,1,3-benzothiadiazoleRed-shifted emission, increased electron affinity, green light emission in LEDs. researchgate.netepa.gov
PCPP-MSCCPP derivative with bis-methylsulfanyl-methylene unit and 4,4-bis(2-ethylhexyl)-4H-cyclopenta[def]phenanthreneRed-shifted color, increased electron affinity. researchgate.net
CPP HomopolymerCyclopenta[def]phenanthrene derivativeStable blue emission in solution and thin film. researchgate.net

Synthesis of Photoactive and Electroluminescent Polymers

The synthesis of polymers based on 4H-cyclopenta[def]phenanthrene has been a significant area of investigation, leading to a variety of materials with tailored properties. A key precursor for many of these polymers is 4H-cyclopenta[def]phenanthrene (CPP), which can be synthesized from pyrene (B120774) in a three-step process. researchgate.netuniversiteitleiden.nl This method involves the ring contraction of pyrene-4,5-dione (B1221838) to form the oxo-derivative of CPP, followed by its direct reduction. universiteitleiden.nl

One of the most notable polymers synthesized from this building block is poly(2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]phenanthrene)) (PCPP). researchgate.net This polymer is designed to exhibit stable blue emission, a highly sought-after characteristic for display and lighting applications. researchgate.net

To modify the electronic and optical properties of the base PCPP structure, researchers have developed various copolymers. For instance, new electroluminescent copolymers, poly(4,4-bis(2-ethylhexyl)-4H-cyclopenta[def]phenanthrene)-co-poly(2,1,3-benzothiadiazole) (PCPPBTs), have been synthesized via the Suzuki coupling reaction. epa.gov The incorporation of 2,1,3-benzothiadiazole (BT) units into the PCPP backbone is intended to induce a red-shift in the emission color and enhance the electron affinities of the resulting copolymers. epa.gov

Another synthetic modification involves the introduction of a bis-methylsulfanyl-methylene unit to the PCPP backbone, creating poly-((2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[def]phenanthrene))-alt-(2,6-(4-(bis(methylsulfanyl)methylene)-4H-cyclopenta[def]phenanthrene))) (PCPP-MSC). gist.ac.kr This derivative was also synthesized using the Suzuki coupling reaction. gist.ac.kr The addition of the bis-methylsulfanyl-methylene unit was aimed at red-shifting the polymer's color and increasing its electron affinity. gist.ac.kr

Beyond polymers, oligomers based on the CPP unit have also been synthesized and characterized. Novel blue emitters, referred to as oligo-MCPPs (tri-MCPP, tetra-MCPP, and penta-MCPP), have been developed. researchgate.net The synthesis of these oligomers demonstrates another avenue for creating efficient blue-emitting materials from CPP. researchgate.net Furthermore, novel blue-emitting small molecules, such as 2-[10-(4,4-dioctyl-4H-cyclopenta[def]phenanthrene-2-yl)-9-anthryl]-4,4-dioctyl-4H-cyclopenta[def]phenanthrene (OCPA) and 4,4,4′,4′,4″,4″-hexaoctyl-2,6′:2′,6″-tercyclopenta[def]phenanthrene (TerCPP), have been synthesized, showcasing high thermal stability. researchgate.net

Table 1: Synthesized Polymers and Oligomers Based on 4H-Cyclopenta[def]phenanthrene

Compound Name Abbreviation Synthesis Method
Poly(2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]phenanthrene)) PCPP Polymerization from 4H-cyclopenta[def]phenanthrene
Poly(4,4-bis(2-ethylhexyl)-4H-cyclopenta[def]phenanthrene)-co-poly(2,1,3-benzothiadiazole) PCPPBTs Suzuki coupling reaction
Poly-((2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[def]phenanthrene))-alt-(2,6-(4-(bis(methylsulfanyl)methylene)-4H-cyclopenta[def]phenanthrene))) PCPP-MSC Suzuki coupling reaction
Oligo-methylenecyclopentaphenanthrenes Oligo-MCPPs Not specified
2-[10-(4,4-dioctyl-4H-cyclopenta[def]phenanthrene-2-yl)-9-anthryl]-4,4-dioctyl-4H-cyclopenta[def]phenanthrene OCPA Not specified
4,4,4′,4′,4″,4″-hexaoctyl-2,6′:2′,6″-tercyclopenta[def]phenanthrene TerCPP Not specified

Investigation of Optoelectronic Properties for Organic Electronic Applications

The optoelectronic properties of polymers and oligomers derived from 4H-cyclopenta[def]phenanthrene have been extensively studied to evaluate their potential in organic electronic devices, particularly OLEDs.

The blue-emitting polymer PCPP exhibits an electroluminescence (EL) maximum peak at 400 nm. researchgate.net OLEDs fabricated with PCPP as the emissive layer show a low turn-on voltage of 6.0 V and excellent Commission Internationale de l'Éclairage (CIE) coordinates of (x = 0.17, y = 0.12), which are indicative of a pure blue emission. researchgate.net A significant advantage of PCPP is the stability of its blue emission, with no long-wavelength emission peaks observed even after annealing at 150 °C for 18 hours in air. researchgate.net

The oligo-MCPPs also demonstrate promising blue emission characteristics. Thin films of these oligomers have UV-visible absorption spectra in the range of 333–354 nm and exhibit maximum photoluminescence (PL) emission between 416 nm and 447 nm. researchgate.net Multilayer OLEDs using oligo-MCPPs as the emitting layer have a turn-on voltage of approximately 4.8 V, a maximum brightness of 1076 cd/m², and a maximum luminescence efficiency of 0.81 cd/A. researchgate.net The CIE coordinates for these devices are (0.17, 0.14), corresponding to a blue color. researchgate.net

The small molecule OCPA, when used as an emitting layer in a multilayered OLED, produces a bright blue emission at 434 nm. researchgate.net A device with the configuration ITO/NPD/OCPA/BAlq/Alq3/LiF/Al demonstrated a turn-on voltage of about 5.6 V, a maximum brightness of 2500 cd/m² at 11 V, and a maximum luminescence efficiency of 1.2 cd/A. researchgate.net The CIE coordinates of this device were (0.16, 0.12), which is very close to the National Television System Committee (NTSC) standard for blue. researchgate.net The related compound, TerCPP, showed a sky-blue emission at 440 nm in a similar device structure. researchgate.net

The green-light-emitting copolymers, PCPPBTs, exhibit absorption maxima between 330–431 nm in solution and 337–445 nm in the solid state. epa.gov Their PL spectra show two emission peaks around 400 nm and 530 nm in solution, while in thin films, the emission is observed between 510–535 nm. epa.gov The HOMO energy levels of these copolymers are in the range of -5.89 to -5.96 eV, and the LUMO energy levels are between -3.33 to -3.50 eV. epa.gov Polymer LEDs fabricated with PCPPBTs showed EL emission maxima between 508–528 nm. epa.gov The device incorporating PCPPBT10 achieved the highest luminous efficiency of 1.25 cd/A and a brightness of 1170 cd/m². epa.gov

The PCPP-MSC polymer showed absorption maxima at 341 nm in solution and 344 nm in the solid film. gist.ac.kr Its PL spectrum in chloroform (B151607) solution displayed two emission peaks at 404 nm and 522 nm, with the relative intensity of the 522 nm peak increasing with concentration due to intermolecular interactions. gist.ac.kr The HOMO and LUMO energy levels for PCPP-MSC were determined to be -5.65 eV and -2.92 eV, respectively. gist.ac.kr

Table 2: Optoelectronic Properties of 4H-Cyclopenta[def]phenanthrene-Based Materials

Compound Emission Wavelength (nm) CIE Coordinates (x, y) HOMO Level (eV) LUMO Level (eV) Device Performance
PCPP 400 (EL) (0.17, 0.12) - - Turn-on Voltage: 6.0 V
Oligo-MCPPs 416-447 (PL) (0.17, 0.14) - - Max. Brightness: 1076 cd/m², Max. Efficiency: 0.81 cd/A
OCPA 434 (EL) (0.16, 0.12) - - Max. Brightness: 2500 cd/m², Max. Efficiency: 1.2 cd/A
TerCPP 440 (EL) - - - -
PCPPBTs 508-528 (EL) - -5.89 to -5.96 -3.33 to -3.50 Max. Brightness: 1170 cd/m², Max. Efficiency: 1.25 cd/A (for PCPPBT10)
PCPP-MSC 404, 522 (PL) - -5.65 -2.92 -

Theoretical and Computational Investigations of 4h Cyclopenta Def Phenanthren 4 One

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of 4H-Cyclopenta[def]phenanthren-4-one. These methods, rooted in quantum mechanics, model the distribution of electrons within the molecule, which in turn dictates its geometry, stability, and spectroscopic properties.

Quantum Chemical Characterization of Ground State Geometries

The ground state geometry of this compound has been precisely characterized using X-ray crystallography. iucr.orgepa.gov Computational methods, such as Density Functional Theory (DFT), complement these experimental findings by providing optimized geometries that correspond to the minimum energy structure of the molecule.

Experimental crystallographic data reveals that this compound crystallizes in the triclinic space group P-1. iucr.orgsmolecule.com A notable feature of its crystal structure is the presence of four independent molecules in the asymmetric unit. researchgate.netresearchgate.netresearchgate.net These molecules are arranged in a manner that facilitates significant aromatic π–π stacking interactions, with experimentally determined centroid-centroid distances of approximately 3.533 Å. iucr.orgepa.gov Such stacking is crucial for understanding its solid-state properties, including charge transport.

Table 1: Crystallographic Data for this compound An interactive data table based on crystallographic studies.

Parameter Value Source
Molecular Formula C₁₅H₈O iucr.orgnih.gov
Crystal System Triclinic smolecule.com
Space Group P-1 smolecule.com
Unit Cell Dimension (a) 7.7884(5) Å smolecule.com
Unit Cell Dimension (b) 15.1558(8) Å smolecule.com
π–π Stacking Distance 3.5326 (18) Å iucr.orgepa.gov

| Independent Molecules | 4 | iucr.orgresearchgate.netresearchgate.net |

Computational Analysis of Excited State Geometries and Transitions

Upon absorption of energy, this compound can be promoted to an electronic excited state. Computational models are essential for characterizing the geometry and electronic nature of these transient states. A significant finding from theoretical studies is the concept of excited-state aromaticity. According to Baird's rule, the aromaticity of a molecule in its ground state can be reversed in its first triplet excited state. researchgate.net For polycyclic systems like this phenanthrenone (B8515091) derivative, this suggests a substantial redistribution of electron density and a change in electronic character upon excitation, which can influence its photophysical and photochemical behavior. researchgate.net

Prediction and Simulation of Optical Properties

Computational methods are widely used to predict the optical properties of organic molecules, providing a direct link between electronic structure and observable spectra.

Computational Spectroscopy: Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating the optical absorption and emission spectra of molecules. researchgate.net Such calculations can predict the energies of electronic transitions, which correspond to the peaks in a UV-visible absorption spectrum. For complex polycyclic aromatic compounds, these simulations provide valuable insights that can aid in the interpretation of experimental data. researchgate.net The calculated spectra, including IR and Raman, can serve as a theoretical benchmark for identifying the compound and its derivatives. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Electronic Transitions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitability and chemical stability.

Computational studies using TD-DFT have determined that this compound possesses a HOMO-LUMO gap characteristic of phenanthrene-edge-type hydrocarbons. smolecule.com This distinguishes it from acene-edge-type systems. The frontier orbitals in phenanthrene-edge structures are distributed over the carbon framework, unlike the more localized orbitals in acene-edge systems. smolecule.com This delocalization results in a larger HOMO-LUMO gap compared to linear acene analogues. smolecule.com Furthermore, frontier molecular orbital analysis has shown that the LUMO has a₂ symmetry, which allows for electronic coupling with totally symmetric vibrational modes, a key factor in its non-radiative decay pathways. smolecule.com

Table 2: Comparative HOMO-LUMO Gaps from Computational Models An interactive data table comparing theoretical energy gaps of different aromatic systems.

System Type Approximate HOMO-LUMO Gap (eV) Key Feature Source
Phenanthrene-type 4.667 Frontier orbitals distributed over the carbon framework smolecule.com

| Anthracene (Acene-type) | 3.593 | Frontier orbitals localized at the edges | smolecule.com |

Thermodynamic and Kinetic Modeling of Chemical Reactions

DFT calculations and other computational methods can be used to model the thermodynamics and kinetics of chemical reactions, predicting their feasibility, pathways, and rates. For this compound, this includes modeling its stability, degradation pathways, and participation in chemical transformations.

The compound is known to undergo typical reactions for a ketone, such as reduction of the carbonyl group to an alcohol and oxidation to other derivatives. It can also undergo electrophilic substitution on its aromatic rings.

Thermodynamic modeling has been applied to similar aromatic ketones to understand their reaction equilibria. For instance, DFT calculations performed on the dimerization of 9-fluorenone (B1672902) anion radicals, a structurally related process, predicted the reaction to be thermodynamically unfavorable. researchgate.net Such studies provide a framework for predicting the stability and reactivity of the this compound anion radical.

Kinetic modeling is particularly relevant to understanding the environmental fate of this compound. As an oxygenated polycyclic aromatic hydrocarbon (OPAH), this compound can be formed in the atmosphere via the photooxidation of parent PAHs. tandfonline.comresearchgate.net The degradation of PAHs in the environment often follows first-order reaction kinetics, and modeling these processes is crucial for assessing their persistence and impact. tandfonline.com

Molecular Dynamics Simulations and Conformational Analysis of this compound

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, its conformational properties can be inferred from its crystal structure and computational studies on related phenanthrene (B1679779) derivatives. The rigid, fused-ring system of the molecule significantly limits its conformational flexibility.

The primary source of conformational data comes from X-ray crystallography. A study published in Acta Crystallographica Section E provides detailed information on the solid-state structure of this compound. nih.gov The crystal structure reveals a largely planar tetracyclic system. In the solid state, the molecules arrange in a way that is dominated by arene-arene supramolecular contacts, specifically offset face-to-face π–π stacking interactions. nih.govrsc.org The asymmetric unit of the crystal contains four independent molecules, indicating slight variations in their packing environment. nih.gov The centroid-centroid distance for these π–π stacking interactions is reported to be 3.5326 (18) Å. nih.gov

Due to the inherent rigidity of its polycyclic aromatic framework, significant conformational changes are not expected for an isolated molecule of this compound. The fused rings prevent the kind of torsional flexibility seen in more aliphatic or singly-bonded ring systems. Any conformational dynamics would likely be limited to minor out-of-plane vibrations of the atoms.

However, studies on 4,5-disubstituted phenanthrenes have shown that they can exist in non-planar conformations. rsc.org For this compound, the bridging carbonyl group and the five-membered ring introduce some strain into the phenanthrene system. This could potentially lead to slight puckering or deviation from perfect planarity, though this is likely to be minor. The energy barrier for the inversion of such conformations in related systems has been investigated, and in the case of 4,5-disubstituted phenanthrenes, the acetoxymethyl group was found to be more effective than the alkoxycarbonyl group in preventing planarity. rsc.org

Molecular dynamics simulations, if performed, would likely focus on the aggregation behavior of this compound in different solvents or its interaction with other molecules, rather than its intramolecular conformational changes. Such simulations on other polycyclic aromatic hydrocarbons (PAHs) have been used to study their dimerization and aggregation, which are important for understanding their environmental fate and the formation of aerosols. rsc.orgnih.govacs.org For this compound, MD simulations could elucidate the role of the polar carbonyl group in mediating intermolecular interactions, potentially favoring different packing arrangements compared to its non-polar parent hydrocarbon, 4H-cyclopenta[def]phenanthrene.

The table below summarizes the crystallographic data for this compound, which serves as the foundation for its conformational analysis.

Crystal Data for this compound
Formula C₁₅H₈O
Molecular Weight 204.22 g/mol
Crystal System Triclinic
Space Group P-1
a 7.7884 (5) Å
b 15.1558 (8) Å
c 17.0236 (10) Å
α 100.588 (5)°
β 101.065 (5)°
γ 91.824 (5)°
Volume 1933.8 (2) ų
Z 8
π–π Stacking Distance 3.5326 (18) Å
Data sourced from Jiang et al., Acta Crystallographica Section E, 2009. nih.gov

Biological Activity and Mechanistic Toxicological Research of 4h Cyclopenta Def Phenanthren 4 One and Its Metabolites

Investigations of Molecular Target Interactions

The toxicity of 4H-cyclopenta[def]phenanthren-4-one is largely attributed to its ability to interact with and modify critical cellular components following metabolic activation. These interactions can disrupt normal cellular processes, leading to mutations and potentially initiating carcinogenesis.

Mechanisms of Binding to Enzymes and Receptors

While specific studies on the direct binding mechanisms of this compound to a wide array of enzymes and receptors are not extensively detailed in publicly available literature, its structural similarity to other PAHs suggests it likely interacts with enzymes involved in its own metabolism, such as cytochrome P450 monooxygenases. The binding to these enzymes is a prerequisite for its metabolic activation.

Furthermore, as a PAH, this compound is a potential ligand for the Aryl Hydrocarbon Receptor (AhR), a key regulator of xenobiotic metabolism. The binding affinity to AhR is a critical determinant of its ability to induce the very enzymes that metabolize it, a process further detailed in section 6.2.2.

Formation of Covalent DNA Adducts and Protein Interactions

A central mechanism of the carcinogenicity of many PAHs is the formation of covalent adducts with DNA. This process typically follows the metabolic activation of the parent compound to reactive electrophilic intermediates. For cyclopenta-fused PAHs, metabolic activation often targets the cyclopenta ring.

For instance, studies on aceanthrylene, a structurally related cyclopenta-fused PAH, have shown that it is metabolized to a reactive ACE-1,2-oxide in the cyclopenta-ring. nih.gov This epoxide can then react with nucleophilic sites on DNA bases, such as the exocyclic amino group of deoxyguanosine, to form stable DNA adducts. nih.gov It is highly probable that this compound undergoes a similar metabolic activation pathway, leading to the formation of electrophilic epoxides that can covalently bind to DNA. The formation of such adducts can lead to miscoding during DNA replication, resulting in mutations that can initiate cancer.

In addition to DNA, reactive metabolites of PAHs can also form covalent bonds with cellular proteins. These interactions can alter protein structure and function, potentially disrupting cellular signaling pathways, enzymatic activities, and other vital cellular processes, further contributing to the compound's toxicity.

Enzyme Induction and Inhibition Mechanisms in Xenobiotic Metabolism

This compound, like many other PAHs, can significantly modulate the expression and activity of enzymes involved in the metabolism of foreign compounds (xenobiotics). This modulation is a critical aspect of its toxicological profile.

Role in Cytochrome P450 (CYP1A1, CYP1B1) Induction and Inhibition

Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, play a dual role in the context of PAH toxicity. They are responsible for the metabolic activation of PAHs to their ultimate carcinogenic forms, but they are also induced by the PAHs themselves.

Studies on other PAHs have demonstrated potent induction of CYP1A1 and CYP1B1. For example, benzo[k]fluoranthene (B33198) has been shown to markedly increase the activity of both CYP1A1 and CYP1B1 in human breast cancer cells. nist.gov This induction is mediated through the Aryl Hydrocarbon Receptor (AhR). It is well-established that many PAHs bind to and activate the AhR, leading to the increased transcription of CYP1 genes. nist.gov Given its structure, this compound is expected to be an inducer of CYP1A1 and CYP1B1 through a similar AhR-dependent mechanism.

The induction of these enzymes can lead to an increased rate of metabolic activation of the PAH, potentially exacerbating its toxic effects. Conversely, some PAHs or their metabolites can also act as inhibitors of these enzymes, leading to complex interactions in real-world exposure scenarios involving mixtures of chemicals.

Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. researchgate.netchemspider.com Upon binding a ligand like a PAH, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to their increased transcription. nih.gov

The primary targets of AhR signaling are genes encoding for drug-metabolizing enzymes, including CYP1A1, CYP1A2, and CYP1B1. chemspider.com The activation of AhR and subsequent induction of these enzymes is a key adaptive response to xenobiotic exposure. However, this can also lead to the bioactivation of procarcinogens.

Beyond the induction of metabolic enzymes, AhR signaling can have broader effects on cellular processes, including cell cycle regulation, apoptosis, and immune responses, all of which can contribute to the toxic and carcinogenic outcomes of PAH exposure. epa.gov The specific downstream signaling cascades activated by this compound following AhR binding would determine the full spectrum of its biological effects.

Phase I and Phase II Metabolic Pathways: Epoxidation, Hydroxylation, and Conjugation Mechanisms

The metabolism of PAHs is a two-phased process designed to increase their water solubility and facilitate their excretion from the body. nih.gov

Phase I Metabolism: This phase involves the introduction or exposure of functional groups, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes. nih.gov For this compound, key Phase I reactions are expected to be:

Epoxidation: The formation of epoxides on the aromatic rings or the cyclopenta ring is a critical step in the metabolic activation of PAHs. These epoxides are highly reactive electrophiles that can bind to DNA. Cytochrome P450 enzymes are known to catalyze the epoxidation of olefins and aromatic systems. mdpi.comnih.gov

Hydroxylation: The addition of hydroxyl groups to the PAH structure, forming phenols and dihydrodiols, is another major pathway. These hydroxylated metabolites are often intermediates for further conjugation in Phase II.

Phase II Metabolism: In this phase, the functionalized metabolites from Phase I are conjugated with endogenous polar molecules, such as glucuronic acid or sulfate. nih.gov These conjugation reactions are catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). The resulting conjugates are more water-soluble and are readily excreted in urine or bile.

The balance between Phase I and Phase II metabolism is a critical determinant of whether a PAH is detoxified and eliminated or bioactivated to a toxic metabolite.

Genotoxicity and Carcinogenic Pathway Delineation

The genotoxicity and carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including this compound, are complex processes initiated by metabolic activation. The parent compounds are often procarcinogens, requiring enzymatic transformation into reactive metabolites that can damage DNA and initiate carcinogenesis.

Mutagenic Potential and DNA Damage Response Pathways

This compound is recognized for its mutagenic and carcinogenic properties. The mutagenic potential of such compounds is intrinsically linked to their metabolic activation into electrophilic intermediates that can form covalent adducts with DNA. This process can lead to mutations if not properly repaired by the cell's DNA damage response (DDR) system.

The metabolism of PAHs typically involves phase I enzymes, such as cytochrome P450 (CYP) monooxygenases (e.g., CYP1A1, CYP1B1), and phase II enzymes. These enzymatic reactions can produce reactive species like diol-epoxides, radical cations, and o-quinones, which are the ultimate carcinogens. These metabolites can covalently bind to DNA, forming DNA adducts that can lead to mispairing during DNA replication and result in permanent mutations. The presence of a ketone group in this compound suggests that its metabolism can lead to the formation of such reactive species.

When DNA damage occurs, cells activate a complex network of signaling pathways known as the DNA damage response (DDR). This response aims to halt the cell cycle to allow for DNA repair. If the damage is too extensive to be repaired, the DDR can trigger apoptosis (programmed cell death) to eliminate the damaged cell. Key proteins in the DDR include ATM and ATR kinases, which are activated by DNA double-strand breaks and single-stranded DNA, respectively. These kinases then phosphorylate a cascade of downstream targets to orchestrate the cellular response. In the context of PAH-induced DNA damage, the effectiveness of DDR pathways, such as nucleotide excision repair (NER) which removes bulky DNA adducts, is crucial in determining the mutagenic outcome.

Studies on related cyclopenta-fused PAHs (CP-PAHs) have shown that these compounds can induce clastogenic changes, which are chromosomal abnormalities, in the erythrocytes of rainbow trout. This indicates that exposure to CP-PAHs can lead to significant DNA damage.

Elucidation of Molecular Events in Carcinogenesis Initiation

The initiation of carcinogenesis by compounds like this compound is a multi-step process that begins with the metabolic activation and formation of DNA adducts. These adducts, if not repaired, can lead to mutations in critical genes that control cell growth and division, such as proto-oncogenes and tumor suppressor genes.

A key molecular event in the carcinogenicity of many PAHs is the activation of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that regulates the expression of a battery of genes, including the aforementioned CYP1 enzymes. nih.gov While AHR activation is a crucial step in the metabolic activation of many PAHs, some oxygenated PAHs (OPAHs) may exert their toxicity through AHR-independent pathways. nih.gov

Research on cyclopenta-fused PAHs has indicated that they have the potential to repress the expression of the tumor suppressor gene p53. nih.gov The p53 protein plays a central role in the DDR by regulating cell cycle arrest, apoptosis, and DNA repair. Downregulation or mutation of p53 is a common event in many human cancers, as it allows cells with damaged DNA to proliferate, accumulating more mutations and progressing towards a malignant phenotype.

The carcinogenic pathway initiated by this compound and its metabolites likely involves a combination of these molecular events: metabolic activation leading to the formation of DNA adducts, the potential for mutations in critical genes, and the possible dysregulation of key cellular pathways such as the AHR signaling and p53-mediated tumor suppression.

Developmental Toxicity and Teratogenic Mechanisms

The developing embryo is particularly sensitive to the toxic effects of environmental contaminants. Model organisms, such as the zebrafish (Danio rerio), are extensively used to study the developmental toxicity of chemical compounds due to their rapid external development and transparent embryos, which allow for detailed observation of organogenesis.

Perturbations in Gene Expression Related to Developmental Processes

Exposure of developing organisms to toxic compounds can lead to significant changes in gene expression, providing a molecular-level understanding of the observed toxic effects. Transcriptomic studies in zebrafish embryos exposed to various PAHs have revealed complex changes in gene expression profiles. nih.gov

A common biomarker for PAH exposure and AHR activation is the induction of the cyp1a gene. nih.gov However, as mentioned, not all OPAHs induce cyp1a expression, indicating that other molecular pathways are involved in their toxicity. nih.gov For those PAHs that do activate the AHR, a cascade of downstream gene expression changes can occur, impacting various developmental processes.

Studies on retene, a substituted phenanthrene (B1679779), in zebrafish have shown that exposure leads to AHR2-dependent developmental toxicity and alterations in the expression of genes involved in various biological pathways. nih.gov Gene expression profiling can help to identify the molecular initiating events and adverse outcome pathways associated with chemical exposure. For instance, the upregulation of genes involved in oxidative stress response is a common finding in studies of PAH toxicity. nih.gov

Mechanisms of Anti-Inflammatory and Antimicrobial Activities of Derivatives

Based on the conducted literature search, there is currently no available scientific information specifically detailing the mechanisms of anti-inflammatory and antimicrobial activities of derivatives of this compound. While the synthesis of various derivatives of 4H-cyclopenta[def]phenanthrene has been reported, their biological activities in the context of inflammation and microbial inhibition have not been characterized. acs.orgacs.org Research on other classes of phenanthrene derivatives has shown a wide range of biological activities, including anti-inflammatory and antimicrobial effects, but these findings cannot be directly extrapolated to derivatives of this compound. nih.govscispace.comresearchgate.net

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Pathways

There is currently a notable lack of published research specifically investigating the inhibitory effects of this compound or its metabolites on inducible nitric oxide synthase (iNOS) pathways. The iNOS enzyme is a critical component of the inflammatory response, and its over-expression can lead to excessive production of nitric oxide, contributing to cellular damage and various pathological conditions. While the broader class of polycyclic aromatic hydrocarbons has been a subject of toxicological studies, the specific interaction of this compound with the iNOS pathway remains an uninvestigated area. Consequently, no data is available to populate a table on this specific topic.

Exploration of Antimicrobial Action Mechanisms

Similarly, a thorough review of scientific databases reveals a scarcity of studies focused on the antimicrobial action mechanisms of this compound and its metabolites. Research into the potential antibacterial or antifungal properties of this specific compound has not been a significant focus of investigation. As a result, there are no detailed findings on its mechanisms of antimicrobial action, such as inhibition of cell wall synthesis, disruption of cell membranes, or interference with nucleic acid or protein synthesis. Therefore, no data is available to construct a table detailing its antimicrobial activity.

While the general toxicity of this compound is acknowledged, specific inquiries into its effects on iNOS pathways and its antimicrobial potential represent a gap in the current scientific understanding of this compound. Further research is needed to elucidate these specific biological activities and to build a more comprehensive toxicological and pharmacological profile.

Environmental Occurrence, Distribution, and Mechanistic Fate Studies

Formation Mechanisms in Natural and Anthropogenic Processes

4H-Cyclopenta[def]phenanthren-4-one enters the environment primarily through the transformation of other polycyclic aromatic compounds and as a direct emission from combustion processes.

A significant pathway for the formation of this compound is the oxidation of its parent PAH, 4H-cyclopenta[def]phenanthrene. ontosight.ai This transformation is a common fate for PAHs in the environment. Studies have shown that ketones of PAHs that contain a saturated five-membered ring, such as this compound, can be found in contaminated soil at concentrations comparable to their parent compounds. researchgate.net This suggests a steady conversion process in soil environments. The compound is generally identified as an oxidation product of PAHs, indicating that various environmental oxidation processes contribute to its formation. chiron.no

Combustion of organic materials is a major primary source of this compound. It has been identified as a component of emissions from both diesel and gasoline-fueled vehicles. nih.govmdpi.com Research has detected the compound in diesel exhaust particulates and urban dust, linking it directly to traffic emissions. researchgate.netscholaris.ca For instance, a study of urban particulate matter in Barcelona indicated that vehicular emissions were a predominant source of PAHs and their derivatives. mdpi.com Beyond vehicular sources, this compound has also been found in wood soot extracts and is generated in laboratory settings from the combustion of benzene-oxygen mixtures. ontosight.airesearchgate.net

The following table summarizes the concentrations of this compound found in emissions from different diesel fuels in a heavy-duty diesel engine.

Fuel TypeConcentration (ng/m³)
Swedish environmental class 1 diesel (B0)10
B50 (50% FAME biodiesel, 50% B0)6
HVO100 (100% hydrotreated vegetable oil)12
B100 (100% FAME biodiesel)9.7

Data sourced from a study on the toxic effects of diesel, biodiesel, and renewable diesel exhaust particles. scholaris.ca

Atmospheric Chemistry and Environmental Transformation Pathways

Once released into the atmosphere, this compound is subject to various transformation and transport processes. Its presence in urban air samples shows seasonal variability, which suggests that its concentration is influenced by atmospheric transformation processes from parent PAHs, in addition to direct emissions. mdpi.com The detection of this compound in Arctic air samples at monitoring stations like the Zeppelin Observatory on Svalbard demonstrates that it can undergo long-range atmospheric transport. researchgate.net In these remote regions, it is found in both the gaseous and particle phases of the atmosphere. researchgate.net The transformation of PAHs into oxy-PAHs like this compound can occur through reactions with atmospheric oxidants such as hydroxyl radicals (OH), ozone (O₃), and nitrogen oxides (NOx). nih.gov

Source Apportionment and Diagnostic Ratio Analysis in Environmental Samples

Determining the specific sources of environmental contaminants is crucial for pollution control. In the study of PAHs, diagnostic ratios of the concentrations of different compounds are often used to distinguish between pyrogenic (combustion-related) and petrogenic (petroleum-related) sources. researchgate.net

While the use of diagnostic ratios for oxy-PAHs is less established, some research suggests it as a necessary area for future study to better understand their origins. ontosight.aitandfonline.com However, analysis of parent PAHs in environmental samples where this compound is also present can provide clues. For example, studies of urban particulate matter have used ratios of less reactive PAHs to identify a predominance of pyrolytic sources, mainly from vehicular emissions. mdpi.com In sediments, PAH diagnostic ratios have revealed contributions from both petrogenic and pyrogenic sources in areas contaminated with this compound. chiron.no

Bioaccumulation, Biotransformation, and Detoxification Mechanisms in Organisms

The fate of this compound in living organisms is a key aspect of its environmental impact. While the potential for bioaccumulation is a concern for PAHs and their derivatives, specific data on the bioaccumulation factor for this compound is limited. ontosight.ai

Studies using the zebrafish (Danio rerio) embryo model have provided significant insights into the biological activity and potential toxicity of this compound. nih.govresearchgate.net This model organism is valuable because it possesses metabolic pathways (Phase I and Phase II detoxification) comparable to those in humans, allowing for the study of metabolism-dependent toxicity. nih.gov

Key findings from zebrafish studies include:

Developmental Toxicity : this compound has been assessed as part of comprehensive screenings of PAH developmental toxicity. nih.gov In one study, it was found to be part of a group of PAHs with a distinct developmental toxicity profile. mdpi.com

Cardiovascular Effects : Research has examined the cardiovascular toxicity of this compound, both alone and in mixtures with other PAHs like benzo[a]pyrene. nih.govresearchgate.net These studies have shown that exposure can lead to adverse effects on heart development and function. nih.gov

Metabolic Activation : The toxicity of many PAHs depends on their metabolic activation by enzymes such as the cytochrome P450 family, often mediated through the aryl hydrocarbon receptor (Ahr). One study found that this compound did not induce the expression of Cyp1a, a key Ahr-regulated gene, suggesting its toxic action may occur independently of this specific pathway. mdpi.com However, another study on mixture effects indicated that the cardiovascular toxicity of a related oxy-PAH was significantly dependent on the Ahr. nih.gov

The biotransformation of PAHs in organisms generally proceeds through oxidation to form more polar metabolites, which can then be conjugated and excreted in a detoxification process. researchgate.net However, some of these intermediate metabolites can be reactive and bind to cellular macromolecules like DNA, leading to toxicity. researchgate.net Oxy-PAHs like this compound are sometimes considered "dead-end" products of bioremediation, as they can be resistant to further degradation. researchgate.net

The table below summarizes findings from a developmental toxicity screening of multiple PAHs, including this compound, in zebrafish embryos.

CompoundConcentration for RNA-seq (µM)Concentration for IHC (µM)Observed Developmental Toxicity Profile
This compound16.20.4Grouped with Retene in Bin 1

Data sourced from a study coupling transcriptomics and developmental toxicity profiles in zebrafish. mdpi.com IHC refers to immunohistochemistry for Cyp1a protein expression.

Applications in Advanced Materials Science and Specialized Chemical Production

Role as a Key Building Block in Advanced Organic Synthesis

4H-Cyclopenta[def]phenanthren-4-one serves as a fundamental component in the intricate world of advanced organic synthesis. Its structure allows for various chemical modifications, making it a versatile starting point for creating more complex molecules. Researchers have successfully synthesized diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones through a cascade of reactions involving propargylic diols and thionyl chloride, followed by reduction and hydrolysis. nih.gov This highlights its utility in constructing elaborate polycyclic aromatic systems. Furthermore, the parent hydrocarbon, 4H-cyclopenta[def]phenanthrene, from which the ketone is derived, is itself a crucial building block for photoactive polymers used in a wide array of organic electronic applications. researchgate.netresearchgate.net The synthesis of derivatives through electrophilic substitution reactions, such as nitration, further expands the library of compounds accessible from this core structure. acs.orgacs.org

Precursor for Carbon-Rich Materials

The unique carbon framework of this compound positions it as a significant precursor in the synthesis of novel carbon-rich materials. These materials are of great interest due to their potential applications in electronics, materials science, and nanotechnology.

Synthesis of Fullerene Fragments and Buckybowls

The generation of fullerene fragments and related curved carbon structures, often referred to as "buckybowls," is a key area of research in materials science. This compound has been identified in the byproducts of combustion processes used to generate such fragments. nih.gov The formation of this compound in low-pressure premixed benzene-oxygen flames suggests its role as a stable intermediate in the bottom-up synthesis of complex carbon architectures. nih.gov The study of such fragments is crucial for understanding the formation mechanisms of fullerenes and for developing new materials with tailored electronic and structural properties.

Development of Organic Electronic and Photonic Devices

The photophysical properties of materials derived from this compound make them highly suitable for applications in organic electronic and photonic devices. These devices offer advantages such as flexibility, low cost, and tunability of their electronic and optical properties.

Emitters in Organic Light-Emitting Diodes (OLEDs)

One of the most promising applications of this compound derivatives is in the development of organic light-emitting diodes (OLEDs), particularly for achieving efficient and stable blue emission, which has historically been a challenge in the field. researchgate.netresearchgate.net Novel blue-emitting oligomers and polymers incorporating the cyclopenta[def]phenanthrene unit have been synthesized and shown to exhibit high thermal stability and pure blue electroluminescence. researchgate.netresearchgate.net

For instance, multilayer OLEDs using these materials as the emitting layer have demonstrated bright blue and sky-blue emissions with high efficiencies. researchgate.net Research has shown that integrating these units can lead to devices with impressive performance metrics, including high brightness and color purity that approach the standards set by the National Television System Committee (NTSC). researchgate.net The development of thermally activated delayed fluorescence (TADF) emitters with aggregation-induced emission (AIE) characteristics is another advanced strategy where rigid π-extended donors, conceptually related to the phenanthrene (B1679779) backbone, are being explored to achieve high-efficiency blue and sky-blue OLEDs. rsc.org

Table 1: Performance of OLEDs with 4H-Cyclopenta[def]phenanthrene-based Emitters

Emitter Device Configuration Emission Color Max. Brightness (cd/m²) Max. Luminescence Efficiency (cd/A) CIE Coordinates
OCPA ITO/NPD/OCPA/BAlq/Alq3/LiF/Al Blue (434 nm) 2500 1.2 (0.16, 0.12)
TerCPP - Sky Blue (440 nm) - - -
PCPP Polymer LED Blue 1500 0.70 -
Oligo-MCPPs Multilayer organic EL Blue 1076 0.81 (0.17, 0.14)

Data sourced from multiple research findings. researchgate.netresearchgate.netgist.ac.kr

Components in Photoactive Polymers and Solar Cells

Beyond OLEDs, polymers derived from 4H-cyclopenta[def]phenanthrene are integral to other photoactive applications, including organic solar cells (OSCs). epa.gov The ability to tune the electronic properties of these polymers by copolymerization with other units, such as 2,1,3-benzothiadiazole (B189464) (BT), allows for the development of materials with optimized absorption spectra and energy levels for efficient charge separation and transport. epa.gov These copolymers have been used to fabricate polymer LEDs with green light emission and improved performance characteristics, suggesting their potential for broader applications in organic photovoltaics. epa.gov The development of organic solar cells is a significant area of research, aiming to provide cheaper and more versatile alternatives to traditional silicon-based solar panels. youtube.comyoutube.com

Photocatalytic Applications in Organic Transformations

Recent research has begun to explore the potential of this compound and its derivatives as photocatalysts in organic reactions. While this is an emerging area, the inherent photochemical properties of the phenanthrene system suggest its capability to absorb light and mediate chemical transformations. The synthesis of various substituted 8,9-diaryl-4H-cyclopenta[def]phenanthren-4-ones points towards the tunability of their electronic and photocatalytic properties. rsc.org This opens up possibilities for their use in promoting chemical reactions in a more environmentally friendly and efficient manner, driven by light.

Pharmacophore Identification and Lead Compound Development in Drug Discovery

The unique and rigid polycyclic framework of this compound has garnered interest in the field of medicinal chemistry, particularly for its potential role as a scaffold in pharmacophore identification and the subsequent development of lead compounds. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target and trigger a biological response. The development of lead compounds is a critical early stage in drug discovery that involves identifying and optimizing a promising chemical structure to improve its efficacy, selectivity, and pharmacokinetic properties.

Pharmacophore Identification

The structural characteristics of this compound make it a compelling starting point for pharmacophore modeling. Its planar, aromatic phenanthrene core provides a rigid backbone suitable for forming specific interactions with biological macromolecules, such as enzymes and receptors. The presence of a ketone group introduces a key hydrogen bond acceptor, a common feature in many pharmacophore models.

While direct pharmacophore models based on this compound are not extensively documented in publicly available research, studies on its core structure, phenanthrene, provide significant insights. For instance, research on phenanthrene derivatives as cytotoxic agents has led to the development of detailed pharmacophore models. A notable study on 3-methoxy-1,4-phenanthrenequinones established a pharmacophore model for cytotoxicity against the MCF-7 breast cancer cell line. nih.gov This model, which showed a high correlation coefficient (r = 0.931), identified four crucial features for activity: three hydrogen bond acceptors (HBA) and one hydrophobic feature (HYD). nih.govresearchgate.net

The essential features identified in the phenanthrene pharmacophore model include:

Hydrogen Bond Acceptors (HBA): These are critical for interaction with specific amino acid residues in a target protein. In some active phenanthrene derivatives, the carbonyl group and adjacent oxygen atoms serve as these acceptors. nih.gov

Hydrophobic Region (HYD): The aromatic rings of the phenanthrene structure provide a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with the target. nih.gov

The rigid structure of this compound, which combines the phenanthrene core with a fused cyclopentanone (B42830) ring, can be seen as a pre-organized scaffold that aligns with such pharmacophoric requirements. The planarity of the molecule is a key feature, as many anticancer agents function by intercalating between the base pairs of DNA, a mechanism for which a planar structure is often a prerequisite. nih.gov

Lead Compound Development

Once a pharmacophore has been identified, the scaffold of a molecule like this compound can serve as the foundation for developing lead compounds. This process involves the synthesis of a library of analogs where different functional groups are systematically introduced to modulate the compound's biological activity and properties.

The development of new anticancer agents from phenanthrene derivatives serves as a strong model for the potential of the this compound scaffold. For example, by modifying the phenanthrene core, researchers have created compounds with significant cytotoxicity against various human cancer cell lines, with some exhibiting IC₅₀ values in the sub-micromolar range. nih.gov The structure-activity relationship (SAR) studies in this area have shown that the presence and position of substituents like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and acetate (B1210297) (-OAc) groups on the phenanthrene ring system dramatically influence the cytotoxic potency. researchgate.net

For instance, certain phenanthrenequinones with a hydroxyl group at the C-5 position and a carbonyl group at the C-4 position, which can form an intramolecular hydrogen bond, have shown potent activity. researchgate.net This highlights the importance of specific structural modifications in optimizing the interaction with the biological target. These findings suggest that this compound could be a valuable starting point for similar optimization efforts.

Furthermore, the core phenanthrene structure has been explored for therapeutic areas beyond oncology. Derivatives of phenanthrene have been isolated and evaluated for their α-glucosidase inhibitory activity, which is relevant for the management of diabetes. nih.gov This indicates that scaffolds based on phenanthrene are versatile and can be adapted to target different enzymes and receptors.

The process of lead development would involve synthesizing derivatives of this compound to explore the impact of various substituents on its biological activity. This could include modifications to the aromatic rings or the cyclopentanone moiety to enhance target affinity and selectivity.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the structural and electronic properties of 4H-Cyclopenta[def]phenanthren-4-one. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise atomic connectivity within the this compound molecule. While specific ¹H and ¹³C NMR data for the parent compound is not extensively detailed in the provided search results, related derivative studies offer insight into the expected spectral features. For instance, analysis of derivatives like 8,9-diphenyl-4H-cyclopenta[def]phenanthren-4-one reveals characteristic chemical shifts for the aromatic protons and carbons, which are crucial for confirming the molecular structure. rsc.org Two-dimensional (2D) NMR techniques, such as COSY and HSQC, would be instrumental in assigning proton and carbon signals definitively by revealing their correlations.

Mass Spectrometry (MS, MS², APCI-ITFT, GC-MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of this compound. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 204, confirming its molecular formula of C₁₅H₈O. iucr.org

Various ionization techniques and mass analyzers have been utilized for its analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile compounds and provides information on the retention time and mass spectrum of this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing non-volatile and thermally labile compounds. nih.gov

Tandem Mass Spectrometry (MS/MS or MS²): This method provides detailed structural information by fragmenting the precursor ion and analyzing the resulting product ions. For this compound, with a precursor ion [M+H]⁺ at m/z 205.0648, a major fragment ion is observed at m/z 177.0699, corresponding to the loss of a CO molecule. nih.gov

Atmospheric Pressure Chemical Ionization-Ion Trap Fourier Transform (APCI-ITFT) and Electrospray Ionization-Ion Trap Fourier Transform (ESI-ITFT): These advanced MS techniques have been employed to study the compound, providing high-resolution mass data. nih.gov In positive ionization mode with APCI, the protonated molecule [M+H]⁺ is the base peak, with a significant fragment at m/z 177.0701. nih.gov

Mass Spectrometry Data for this compound
Technique Key Findings
MSMolecular Ion Peak (m/z): 204 iucr.org
GC-MSProvides retention and mass spectral data nih.gov
LC-MS/MS (ESI)Precursor Ion [M+H]⁺: 205.0648; Major Fragment: 177.0699 (loss of CO) nih.gov
LC-MS/MS (APCI)Precursor Ion [M+H]⁺: 205.0649; Major Fragment: 177.0701 nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, a characteristic strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1700-1720 cm⁻¹.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of the related compound 4H-cyclopenta[def]phenanthrene shows absorption maxima at various wavelengths, indicating a complex electronic structure with multiple π-π* transitions. nist.gov For derivatives of this compound, absorption spectra are observed in the range of approximately 303–400 nm. researchgate.net

Photoluminescence (PL) Emission Spectroscopy for Optoelectronic Characterization

Photoluminescence (PL) spectroscopy is crucial for investigating the light-emitting properties of materials, which is particularly relevant for applications in organic light-emitting diodes (OLEDs). While specific PL data for the parent this compound is not detailed, studies on its derivatives highlight their potential as blue-emitting materials. For example, polymers incorporating the 4H-cyclopenta[def]phenanthrene backbone exhibit blue emission. researchgate.net Derivatives such as OCPA and TerCPP show maximum PL emission at approximately 434 nm and 401 nm, respectively. researchgate.net

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Analysis of Aromatic π-π Stacking Interactions and Crystal Packing

The single crystal structure of this compound has been determined, revealing a triclinic crystal system. iucr.org The crystal packing is significantly influenced by the aromatic nature of the molecule, leading to prominent arene-arene supramolecular contacts. iucr.org

A key feature of the crystal structure is the presence of aromatic π-π stacking interactions, where the planar aromatic rings of adjacent molecules are arranged in a face-to-face manner. iucr.orgnih.gov The centroid-centroid distance between stacked molecules is reported to be 3.5326 (18) Å. iucr.orgnih.gov These interactions play a crucial role in stabilizing the crystal lattice. The asymmetric unit of the crystal contains four independent molecules. iucr.orgnih.gov

Crystallographic Data for this compound
Parameter Value
Crystal SystemTriclinic iucr.org
Space GroupP-1 iucr.org
a (Å)7.7884 (5) iucr.org
b (Å)15.1558 (8) iucr.org
c (Å)17.0236 (10) iucr.org
α (°)100.588 (5) iucr.org
β (°)101.065 (5) iucr.org
γ (°)91.824 (5) iucr.org
Volume (ų)1933.8 (2) iucr.org
Z8 iucr.org
π-π Stacking Distance (Å)3.5326 (18) iucr.orgnih.gov

Advanced Chromatographic Separation Techniques

Chromatographic methods are central to the isolation and analysis of this compound from various samples. The choice of technique depends on the complexity of the sample matrix and the analytical goal, whether it be purification for further experiments or precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantitative analysis of this compound. Its high resolution and adaptability make it suitable for separating the target analyte from other polycyclic aromatic compounds (PACs) and contaminants.

For purification, multi-stage HPLC has been successfully employed. In one instance, soot collected from the combustion of benzene-oxygen flames was extracted with toluene. The resulting solution underwent a multi-stage HPLC process to isolate pure this compound, which was then crystallized for X-ray diffraction analysis. nih.gov Normal-phase HPLC, utilizing stationary phases like silica (B1680970) gel, is also effective for purification, often using solvent systems such as petroleum ether/dichloromethane mixtures. rsc.org

For quantitative analysis, HPLC coupled with a photodiode array (PDA) detector is a validated method for phenanthrenes, a class to which this compound belongs. nih.gov The method's performance is optimized by evaluating parameters like mobile phase composition, column type, and temperature to achieve optimal separation. nih.gov A developed HPLC-PDA method for phenanthrenes demonstrated excellent linearity, with correlation coefficients (R²) of 0.999 over a concentration range of 0.625-20.00 µg/mL. nih.gov The sensitivity of such methods is high, with limits of detection (LOD) and quantification (LOQ) for similar phenanthrene (B1679779) compounds reported in the ranges of 0.78-0.89 µg/mL and 2.38-2.71 µg/mL, respectively. nih.gov

Table 1: HPLC Method Validation Parameters for Phenanthrene Analysis

ParameterReported Value/RangeSignificance
Linearity (R²)0.999Indicates a strong correlation between detector response and compound concentration.
Limit of Detection (LOD)0.78 - 0.89 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)2.38 - 2.71 µg/mLThe lowest concentration of the analyte that can be accurately quantified.
Precision (Intra- and Interday)0.25 - 7.58%Demonstrates the reproducibility of the method over short and long periods.
Recovery95 - 100%Shows the accuracy of the method in extracting and measuring the analyte from a sample matrix.

Complex samples, such as petroleum residues or environmental extracts, often contain a multitude of structurally similar compounds, making one-dimensional chromatography insufficient for complete separation. chromatographyonline.com Multidimensional chromatography, particularly two-dimensional liquid chromatography (2D-LC), offers enhanced peak capacity and resolving power for analyzing such mixtures.

In a typical 2D-LC setup for polycyclic aromatic hydrocarbons (PAHs), a normal-phase separation is used in the first dimension, followed by a reversed-phase separation in the second dimension. chromatographyonline.com This approach separates compounds based on different physicochemical properties, significantly improving resolution. The Agilent 1290 Infinity Multiple Heart-Cutting 2D-LC solution is one such system used for the analysis of PAHs in petroleum vacuum distillation residues. chromatographyonline.com This technique allows for the fractionation and detailed characterization of compound classes that would otherwise co-elute. While specific applications to this compound are not detailed in the available literature, its structural classification as a keto-PAH makes it an ideal candidate for analysis within complex PAH mixtures using multidimensional techniques.

Investigating the biological effects of compounds like this compound often requires isolating it from complex environmental or biological samples. Manual sample preparation involving multiple fractionation and solvent exchange steps can be time-consuming and risks analyte loss or artifact formation. nih.gov Automated sample preparation and fractionation systems overcome these limitations, enhancing throughput and reproducibility. nih.govbioanalysis-zone.com

An automated on-line fractionation method using coupled normal-phase HPLC columns has been developed for polycyclic aromatic compounds (PACs), a group that includes keto-PAHs like this compound. nih.gov This system can utilize a series of columns with different selectivities (e.g., cyanopropyl- and nitrophenylpropyl-bonded silica, and porous graphitized carbon) to separate compounds based on polarity, number of aromatic carbons, and planarity. nih.gov Such automated systems are highly suitable for effect-directed analysis, where fractions are collected for subsequent biological testing to identify toxic components within a mixture. nih.gov The use of functionalized magnetic beads and solid-phase extraction (SPE) cartridges are other key components in automated workflows, allowing for high-throughput cleanup and concentration of analytes prior to analysis. bioanalysis-zone.com

Electrochemical Characterization

Electrochemical methods are powerful tools for probing the electronic properties of molecules, providing insights into their reactivity and potential applications in materials science.

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of electroactive species like this compound. By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of a compound. This data is crucial for calculating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Principles of Cyclic Voltammetry for HOMO/LUMO Estimation

ParameterDetermination MethodSignificance
Oxidation Potential (Eox)Measured from the CV curve.Relates to the energy required to remove an electron from the HOMO.
Reduction Potential (Ered)Measured from the CV curve.Relates to the energy gained when an electron is added to the LUMO.
HOMO Energy LevelCalculated from Eox relative to a reference standard (e.g., Fc/Fc⁺).Indicates the electron-donating ability of the molecule.
LUMO Energy LevelCalculated from Ered relative to a reference standard.Indicates the electron-accepting ability of the molecule.
Electrochemical Band GapDifference between HOMO and LUMO energy levels.Provides insight into the electronic excitation properties of the molecule.

Thermal Analysis Techniques for Material Stability

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. wikipedia.org For this compound, these methods are vital for assessing its thermal stability, a key parameter for applications in high-temperature environments or as a component in thermally stable materials.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the most common techniques. TGA measures the mass of a sample as it is heated, revealing temperatures at which decomposition or volatilization occurs. wikipedia.org DSC measures the heat flow into or out of a sample as it is heated, identifying phase transitions such as melting and boiling. netzsch.com

Studies on the thermal behavior of PAHs, the parent class of this compound, show that these compounds undergo mass loss due to evaporation at elevated temperatures. netzsch.com For example, a TGA analysis of naphthalene (B1677914) showed a complete mass loss between 150°C and 230°C, corresponding to its evaporation. netzsch.com The thermal degradation of materials containing PAHs, such as tires, has been extensively studied using TGA, often coupled with mass spectrometry (GC/MS), to identify the evolved chemical species. nih.govnih.gov Such analyses indicate that significant mass loss for these materials occurs in the 300-500°C range. nih.gov This body of research provides a framework for how the thermal stability of this compound would be assessed, providing critical data on its melting point, decomposition temperature, and volatilization characteristics, which are essential for defining its processing and operational limits in material applications.

Future Directions and Emerging Research Frontiers

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic routes to 4H-Cyclopenta[def]phenanthren-4-one and its derivatives is a primary focus of ongoing research. Traditional methods are being supplemented by more innovative approaches that offer greater control over the molecular architecture.

One such unconventional pathway involves a cascade sequence of reactions starting from benzannulated enediynyl propargylic alcohols. nih.gov Treatment of these diols with thionyl chloride initiates a series of transformations that ultimately lead to the formation of diindeno-fused 4H-cyclopenta[def]phenanthrenes. Subsequent hydrolysis of these intermediates yields the desired 4H-Cyclopenta[def]phenanthren-4-ones. nih.gov This method provides a powerful tool for constructing the complex polycyclic framework in a single operation.

Another approach starts from the fluorene (B118485) skeleton, demonstrating the versatility of starting materials in accessing the 4H-cyclopenta[def]phenanthrene core structure. amanote.com Further research into these and other unconventional synthetic strategies, such as those utilizing transition-metal catalysis or photochemical reactions, is anticipated to provide even more efficient and versatile methods for preparing this class of compounds.

Rational Design and Synthesis of Functionally Enhanced Derivatives

The core structure of this compound serves as a versatile scaffold for the rational design and synthesis of derivatives with tailored properties. By strategically introducing various functional groups onto the phenanthrene (B1679779) or cyclopentanone (B42830) rings, researchers can fine-tune the electronic, optical, and biological characteristics of the molecule.

For instance, the synthesis of 8,9-disubstituted derivatives has been achieved through palladium-catalyzed annulation reactions. rsc.org This methodology allows for the introduction of a wide range of aryl groups at these positions, leading to compounds with altered electronic properties. The synthesis of derivatives such as 8,9-diphenyl-4H-cyclopenta[def]phenanthren-4-one and 8,9-bis(4-(tert-butyl)phenyl)-4H-cyclopenta[def]phenanthren-4-one highlights the modularity of this approach. rsc.org

Future efforts will likely focus on the development of derivatives with enhanced fluorescence, specific receptor binding affinity, or improved performance in electronic devices. The systematic exploration of structure-property relationships will be crucial for the rational design of these next-generation materials.

Deepening Mechanistic Understanding of Biological Interactions and Toxicity

This compound has been identified as a compound with mutagenic and carcinogenic activity. chemicalbook.com A critical area of future research is to unravel the detailed molecular mechanisms underlying these biological effects. Understanding how this molecule and its metabolites interact with cellular macromolecules such as DNA and proteins is paramount for assessing its environmental and human health risks.

The mechanism of action is believed to involve interactions with various molecular targets, which can include binding to enzymes, receptors, or directly to DNA, leading to alterations in biological activity. The specific pathways involved are dependent on the structure of the particular derivative and the biological system under investigation. Further studies are needed to identify the specific metabolic activation pathways and the nature of the DNA adducts formed, which are thought to be key events in its carcinogenicity. Advanced analytical techniques, such as mass spectrometry, are being employed to identify and characterize these interactions. nih.gov

Integration of Advanced Computational Modeling for Predictive Research

Computational chemistry provides a powerful lens for investigating the properties and reactivity of this compound. Quantum chemical calculations can predict molecular geometries, electronic structures, and spectroscopic properties, offering insights that complement experimental findings.

Crystallographic studies have revealed that this compound crystallizes with significant π–π stacking interactions, with centroid-centroid distances of approximately 3.5326 Å. iucr.orgnih.gov This structural information is invaluable for understanding its solid-state properties and for designing materials with specific packing motifs.

Crystal Data for this compound
Formula C₁₅H₈O
Molecular Weight 204.22 g/mol
Crystal System Triclinic
Space Group P-1
a 7.7884 (5) Å
b 15.1558 (8) Å
c 17.0236 (10) Å
α 100.588 (5)°
β 101.065 (5)°
γ 91.824 (5)°
Volume 1933.8 (2) ų
Z 8
Data from Acta Crystallographica Section E, 2009. iucr.org

Computational models are also used to predict the frontier molecular orbitals (HOMO and LUMO) of this compound and its derivatives. These calculations are essential for understanding their electronic transitions and potential as electron acceptors. rsc.orgacs.org For example, the calculated HOMO and LUMO energies of phenanthrenone (B8515091), a related compound, are -6.20 eV and -2.26 eV, respectively. rsc.org The integration of these computational models with experimental data will enable more accurate predictions of the properties and reactivity of new derivatives, accelerating the discovery of novel materials.

Expansion into Novel Materials Science and Nanotechnology Applications

The unique, planar, and electron-deficient structure of this compound makes it a valuable building block for the synthesis of advanced materials. It serves as a critical intermediate in the creation of carbon-rich materials, including fragments of fullerenes and other complex nanostructures.

Its ability to act as an electron acceptor also opens up possibilities for its use in organic electronics, such as in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The development of derivatives with tailored electronic properties could lead to the creation of high-performance electronic devices. The exploration of its self-assembly properties, driven by the strong π–π stacking interactions observed in its crystal structure, could also lead to the formation of well-ordered thin films and nanostructures with interesting optical and electronic properties.

Interdisciplinary Research at the Interface of Chemistry, Environmental Science, and Health

The study of this compound inherently lies at the crossroads of multiple scientific disciplines. Its synthesis and derivatization are central to organic chemistry, while its environmental presence and toxicological profile are of significant concern to environmental and health sciences.

Future research will require a highly integrated and interdisciplinary approach. For example, chemists can design and synthesize novel derivatives with reduced toxicity, while toxicologists and environmental scientists can assess their biological impact and environmental fate. This collaborative effort is essential for the responsible development and application of materials derived from this compound. The study of its role as a polycyclic aromatic compound (PAC) necessitates a combined effort to understand its formation in combustion processes and its distribution in the environment. iucr.orgepa.gov

Q & A

Q. What are the established synthetic routes for 4H-Cyclopenta[def]phenanthren-4-one, and how do their yields compare?

  • Methodological Answer : The compound has been synthesized via multiple routes:
  • Kruber's method (1934) : Oxidation of 4H-cyclopenta[def]phenanthrene (7) using Na₂Cr₂O₇ or CrO₃ yields oxidation products, though yields are unspecified .
  • Medenwald's approach (1953) : Heating phenanthrene-4,5-dicarboxylic acid (13) with Ba(OH)₂ achieves ~26% yield .
  • Newman's cyclization (1957) : Cyclizing phenanthrene-4-carboxylic acid (18) in polyphosphoric acid gives ~36% yield .
  • Harvey's improved method (1992) : Using 70% aqueous BuOOH and CrO₃ in CH₂Cl₂ (Muzart protocol) achieves 85% yield .
  • Yoshida's oxidation (1980) : Iodic acid oxidation of parent hydrocarbons yields mixtures, requiring purification .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:
  • IR spectroscopy : Absorption bands at 3517 cm⁻¹ (O-H stretch) and 756 cm⁻¹ (aromatic C-H bending) .
  • ¹H and ¹³C NMR : Signals at δ 7.70–7.22 (aromatic protons) and δ 142.24–86.39 (carbon environments) confirm aromaticity and ketone functionality .

Q. Why is this compound significant in polycyclic aromatic hydrocarbon (PAH) research?

  • Methodological Answer : It serves as a precursor for synthesizing PAHs with carbon frameworks analogous to fullerene (C₆₀) surfaces, enabling studies on curved π-systems and their electronic properties .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yields beyond 85%?

  • Methodological Answer :
  • Catalyst screening : Test alternatives to CrO₃ (e.g., TEMPO/O₂ systems) to reduce side reactions.
  • Solvent optimization : Explore polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity .
  • In situ monitoring : Use HPLC or GC-MS to identify intermediates and adjust reaction parameters dynamically .

Q. How should discrepancies in oxidation product data from independent studies be addressed?

  • Methodological Answer :
  • Control experiments : Replicate conditions from conflicting studies (e.g., Kruber's Na₂Cr₂O₇ vs. Muzart's CrO₃/BuOOH) to isolate variables like temperature and oxidizing strength .
  • Analytical cross-validation : Compare TLC, HPLC, and NMR data across studies to identify impurities or isomerization artifacts .

Q. What computational methods predict the reactivity of this compound for derivative synthesis?

  • Methodological Answer :
  • DFT calculations : Model electrophilic substitution sites using HOMO-LUMO gaps to prioritize reactive positions .
  • Molecular dynamics : Simulate steric effects in cyclization steps (e.g., HF-mediated ring closure) to optimize substituent placement .

Q. What strategies enable the synthesis of derivatives with specific substituents (e.g., tert-octyl groups)?

  • Methodological Answer :
  • Friedel-Crafts acylation : Introduce substituents via electrophilic aromatic substitution using acyl chlorides .
  • Directed ortho-metalation : Use n-BuLi to functionalize specific positions before cyclization .

Q. What mechanistic insights exist for acid-catalyzed cyclization in this compound synthesis?

  • Methodological Answer :
  • Protonation studies : HF promotes carbocation formation at the cyclopentadienyl moiety, facilitating ring closure .
  • Isotopic labeling : Track oxygen incorporation in the ketone group using ¹⁸O-labeled H₂O to confirm decarboxylation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.